molecular formula C7H14O2 B8770821 3-(Tetrahydro-3-furanyl)-1-propanol

3-(Tetrahydro-3-furanyl)-1-propanol

Cat. No.: B8770821
M. Wt: 130.18 g/mol
InChI Key: VGNSJJUNWUMZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrahydro-3-furanyl)-1-propanol is a tertiary alcohol featuring a tetrahydrofuran (THF) ring attached to a three-carbon chain. The compound’s structure combines the hydrophilicity of the alcohol group with the moderate polarity of the THF ring, making it relevant in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-(oxolan-3-yl)propan-1-ol

InChI

InChI=1S/C7H14O2/c8-4-1-2-7-3-5-9-6-7/h7-8H,1-6H2

InChI Key

VGNSJJUNWUMZMR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 3-(Tetrahydro-3-furanyl)-1-propanol and related compounds from the evidence:

Compound Name Core Structure Functional Groups Ring Type/Substituents Key Applications/Notes
This compound Propanol + THF ring Alcohol, ether Saturated oxygen-containing ring Potential pharmaceutical intermediate
1-(4-Methylphenyl)-1-propanol Propanol + aromatic ring Alcohol Aromatic (methyl-substituted) Industrial solvent or intermediate
3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol Propanol + piperazine + aryl Alcohol, amine, chloroaryl Six-membered N-heterocycle Pharmacological activity (e.g., receptor ligands)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol + thiophene Alcohol, methylamine Sulfur-containing aromatic ring Impurity in hormone therapies

Key Observations :

  • Ring Systems: The THF ring in the target compound is smaller (5-membered) and less polar than the piperazine ring in 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol, which contains two nitrogen atoms capable of hydrogen bonding .
  • Aromatic vs.
  • Heteroatom Influence: The sulfur atom in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol increases reactivity in oxidation reactions compared to the oxygen in THF .

Physicochemical Properties (Inferred from Evidence)

While explicit data (e.g., boiling points) for this compound is unavailable, trends can be inferred:

  • Solubility: The THF ring likely improves water solubility compared to 1-(4-Methylphenyl)-1-propanol, which is more lipophilic due to its aromatic group .
  • Stability: Compounds with THF rings are generally stable under basic conditions, whereas piperazine-containing analogs (e.g., 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol) may exhibit sensitivity to acidic environments due to their amine groups .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in drugs such as drospirenone, emphasizing the importance of structural analogs in quality control .
  • Biological Activity: Piperazine derivatives (e.g., 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol) often target neurotransmitter receptors, whereas THF-containing compounds may serve as solvents or prodrug components .

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